![molecular formula C25H19ClO6 B2588644 7-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one CAS No. 618390-42-4](/img/structure/B2588644.png)
7-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a benzodioxin ring, a methoxyphenyl group, and a chromenone core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
科学的研究の応用
Synthesis and Chemical Properties
- The research by Coelho et al. (1992) presents a synthesis method that may be relevant to the production or manipulation of compounds similar to "7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one". This synthesis approach offers an efficient pathway for creating chromene compounds, potentially applicable for further chemical studies or applications in material science A. L. Coelho et al., 1992.
Photochemical Studies
- Dalal et al. (2017) explored the photo-reorganization of chromen-4-ones, highlighting a method for generating complex pentacyclic structures through UV-light mediated reactions. Such studies could be crucial for understanding the light-induced reactivity of "7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one" and developing new photochemical applications Aarti Dalal et al., 2017.
Antimicrobial Activity
Research by Okasha et al. (2022) demonstrates the synthesis of chromene derivatives, including detailed antimicrobial activity assessment. This study signifies the potential of chromene compounds in developing new antimicrobial agents, which could be relevant for "7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one" R. M. Okasha et al., 2022.
Behrami and Vaso (2017) reported on the antibacterial activity of synthesized coumarine derivatives, suggesting that similar chromene compounds could possess bacteriostatic and bactericidal properties, offering a path for further exploration of "7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one" in antimicrobial applications A. Behrami & K. Vaso, 2017.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Chlorination: The benzodioxin ring is then chlorinated using a chlorinating agent such as thionyl chloride.
Coupling with Methoxyphenyl Group: The chlorinated benzodioxin is coupled with a methoxyphenyl group through a nucleophilic substitution reaction.
Formation of the Chromenone Core: The final step involves the formation of the chromenone core through a cyclization reaction, typically using a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the chromenone core, converting it to a dihydrochromenone derivative.
Substitution: The chloro group in the benzodioxin ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydrochromenone derivatives.
Substitution Products: Various substituted benzodioxin derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its unique electronic properties and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Potential therapeutic applications in the treatment of cancer, due to its ability to inhibit specific enzymes involved in cell proliferation.
- Explored for its anti-inflammatory and antioxidant properties.
Industry:
- Used in the development of new materials with specific electronic and optical properties.
- Potential applications in the field of organic electronics and photovoltaics.
作用機序
The mechanism of action of 7-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of kinases and other enzymes critical for cell proliferation and survival.
類似化合物との比較
- 7-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]-3-(2-hydroxyphenyl)-4H-chromen-4-one
- 7-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]-3-(2-ethoxyphenyl)-4H-chromen-4-one
Comparison:
- The presence of different substituents on the phenyl ring (e.g., methoxy, hydroxy, ethoxy) can significantly alter the compound’s electronic properties and biological activities.
- The unique combination of the benzodioxin ring and the chromenone core in 7-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one provides it with distinct chemical reactivity and potential therapeutic applications compared to its analogs.
特性
IUPAC Name |
7-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClO6/c1-28-22-5-3-2-4-19(22)21-13-31-23-10-18(6-7-20(23)24(21)27)30-12-16-9-17(26)8-15-11-29-14-32-25(15)16/h2-10,13H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMKJEQJBNQUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC5=C4OCOC5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
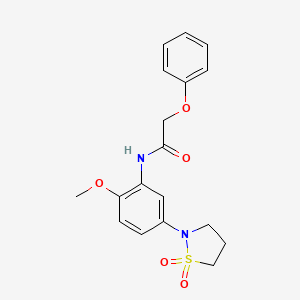
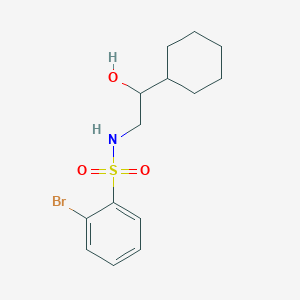
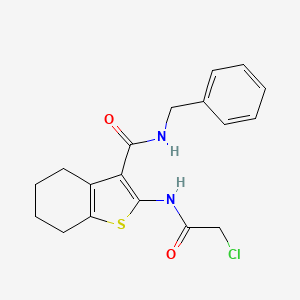
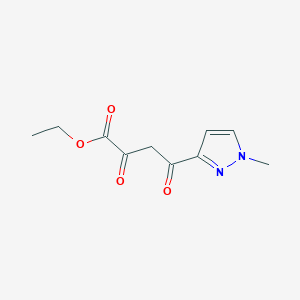
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2588574.png)
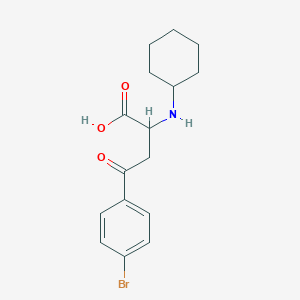
![3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2588576.png)
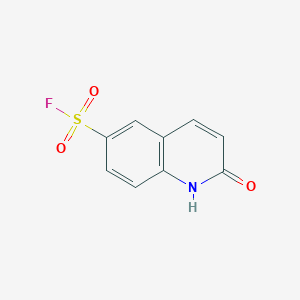
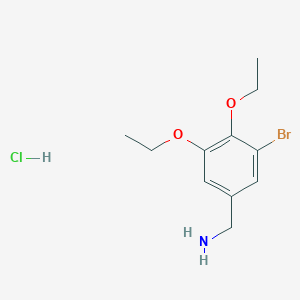
![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2588579.png)
![1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2588580.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2588581.png)

![1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2588584.png)
